molecular formula C10H17NO3 B110703 N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine CAS No. 224779-27-5

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine

Cat. No. B110703
M. Wt: 199.25 g/mol
InChI Key: NICJOYHYEDFTIX-UHFFFAOYSA-N
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Description

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine is a chemical compound that falls within the category of tetrahydropyridines, which are heterocyclic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The N-Boc group refers to a tert-butoxycarbonyl protective group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines. The hydroxy group at the 3-position indicates the presence of an alcohol functional group on the ring.

Synthesis Analysis

The synthesis of related tetrahydropyridine compounds involves various methods. For instance, the synthesis of 1,2,4-trisubstituted-1,2,5,6-tetrahydropyridines is achieved through bromomethoxylation, dehydrobromination, and boron trifluoride etherate-catalyzed cross-coupling reactions . Another method includes sequential tandem directed lithiations of an N-Boc-4-methoxy-1,2-dihydropyridine leading to highly functionalized dihydropyridones . These methods highlight the versatility and reactivity of tetrahydropyridine derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of tetrahydropyridine derivatives can be complex, with various substituents influencing the overall stereochemistry. For example, the crystal structures of related compounds have been determined by X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and short contacts that influence the formation of homochiral chains in the crystal lattice . These structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Tetrahydropyridines undergo a variety of chemical reactions. Quaternization and sodium borohydride reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine lead to different N-amino-1,2,3,6-tetrahydropyridines and piperidyl derivatives, showcasing the reactivity of the nitrogen atom in the ring . Alkylation reactions of tetrahydropyridine derivatives result in N-alkyl substituted compounds, and reduction reactions can yield various reduced forms of the heterocycle .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine and related compounds are influenced by their molecular structure. The presence of the N-Boc group and the hydroxy substituent can affect the compound's solubility, boiling point, and stability. The protective N-Boc group, in particular, makes the compound more resistant to acidic conditions, which is beneficial during synthesis when the amine functionality needs to be preserved . The crystal structure analysis provides insights into the solid-state properties, such as melting points and crystal packing, which are important for the compound's storage and handling .

Safety And Hazards

Inhalation or contact with “N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine” may irritate or burn skin and eyes . Fire will produce irritating, corrosive and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

properties

IUPAC Name

tert-butyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5,8,12H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICJOYHYEDFTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590281
Record name tert-Butyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine

CAS RN

224779-27-5
Record name tert-Butyl 3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-1,2,3,6-tetrahydropyridine, N-BOC protected
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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